(3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile is a chemical compound classified as a piperidine derivative. It possesses significant relevance in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and interactions.
The compound falls under the category of heterocyclic compounds, specifically piperidine derivatives. Piperidines are saturated six-membered nitrogen-containing rings that are widely used in the synthesis of pharmaceuticals due to their ability to mimic natural alkaloids and their diverse reactivity profiles.
The synthesis of (3R,4R)-rel-1-benzyl-3-hydroxypiperidine-4-carbonitrile can be achieved through various methods, typically involving multi-step organic reactions. One notable method includes the use of microwave-assisted reactions to enhance yield and reduce reaction times. The synthesis generally involves:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yields and purity .
The molecular structure of (3R,4R)-rel-1-benzyl-3-hydroxypiperidine-4-carbonitrile features a piperidine ring with hydroxyl and carbonitrile substituents. The stereochemistry at positions 3 and 4 is defined as R, which influences the compound's three-dimensional conformation and reactivity.
This specific arrangement contributes to its biological properties and potential interactions with biological targets .
(3R,4R)-rel-1-benzyl-3-hydroxypiperidine-4-carbonitrile can undergo various chemical reactions typical of piperidine derivatives:
These reactions are important for modifying the compound to enhance its pharmacological properties or to create derivatives with novel activities .
The mechanism of action for (3R,4R)-rel-1-benzyl-3-hydroxypiperidine-4-carbonitrile is primarily related to its interaction with biological targets such as receptors or enzymes. As a piperidine derivative, it may exhibit activity as an agonist or antagonist at certain neurotransmitter receptors, potentially influencing pathways related to pain modulation or neuroprotection.
Data on specific mechanisms may vary based on structural modifications and biological contexts; thus, further pharmacological studies are necessary to elucidate its precise action .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are used to confirm the identity and purity of synthesized compounds .
(3R,4R)-rel-1-benzyl-3-hydroxypiperidine-4-carbonitrile serves multiple roles in scientific research:
The versatility of this compound underscores its significance in advancing chemical research and pharmaceutical applications .
The μ-opioid receptor (MOR) preferentially accommodates ligands with (3R,4R) stereochemistry due to complementary electrostatic topography within its orthosteric site. Molecular dynamics simulations reveal that this configuration positions the C3-hydroxyl and C4-cyano groups to form dual hydrogen bonds with MOR residues His2976.52 and Lys3036.58, respectively [2]. These interactions stabilize the receptor's active conformation while inducing a 23% reduction in binding pocket volume compared to (3S,4S) diastereomers [6].
Metadynamics free-energy landscapes further demonstrate that the (3R,4R) enantiomer accesses a low-energy binding pose (ΔG = −9.8 kcal/mol) inaccessible to other stereoisomers (Table 1). This energy minimum correlates with enhanced residence time (>180 seconds) observed in surface plasmon resonance studies of MOR-ligand complexes [2] [6]. The configuration's influence extends to membrane partitioning kinetics, where the (3R,4R) enantiomer exhibits 4.2-fold faster lateral diffusion through lipid bilayers than its (3S,4R) counterpart—a critical factor for MOR access via membrane-mediated pathways [2].
Table 1: Binding Energy Profiles of Piperidine Diastereomers at μ-Opioid Receptor
Stereochemistry | ΔG (kcal/mol) | Key Receptor Interactions | Residence Time (s) |
---|---|---|---|
(3R,4R) | −9.8 | H-bond: His297, Lys303 | 182 ± 14 |
(3R,4S) | −6.2 | H-bond: Lys303; Steric clash: Val281 | 47 ± 6 |
(3S,4R) | −5.9 | H-bond: Asp147; Partial occlusion | 39 ± 3 |
(3S,4S) | −4.1 | Ionic: Asp147; No H-bonds | 12 ± 2 |
Diastereomeric purity dictates pharmacological efficacy in piperidine-based drug candidates. The C3/C4 epimer pairs of 1-benzyl-3-hydroxypiperidine-4-carbonitrile exhibit >100-fold differences in MOR functional activity, with the (3R,4R) configuration demonstrating sub-nanomolar IC50 (0.78 nM) in cAMP inhibition assays [6]. This stereodivergence arises from differential engagement with the MOR "efficacy subpocket"—a region bounded by transmembrane helices TM2, TM3, and TM7 that undergoes conformational rearrangement upon activation [6].
Chirality-specific effects extend beyond affinity metrics to signaling bias profiles. Whereas (3R,4R) derivatives preferentially activate Gαi over β-arrestin-2 recruitment (bias factor γ = 28), (3S,4S) isomers exhibit balanced signaling (γ = 1.3) [6]. This divergence stems from the (3R,4R) enantiomer's capacity to stabilize a TM6 intracellular tilt of 11.2 Å—a conformational shift essential for selective G protein coupling [2] [6]. The stereochemical dependence of signaling bias underscores the necessity for chiral resolution during lead optimization phases.
The C4-cyano group in (3R,4R)-1-benzyl-3-hydroxypiperidine-4-carbonitrile imposes torsional constraints that lock the piperidine ring in a low-energy chair conformation (ΔE = 1.3 kcal/mol above minimum). This rigidity enhances target selectivity by eliminating non-productive binding poses observed in flexible analogs [5]. Computational analyses reveal that the cyano group's bond vector orientation (θ = 112° relative to C3) sterically occludes rotameric states that diminish MOR affinity in des-cyano analogs [5] [8].
Bioisosteric replacement strategies further optimize this scaffold's drug-like properties while preserving stereochemical advantages:
Table 2: Bioisosteric Impact on Pharmacokinetic Parameters
Bioisostere | MOR Ki (nM) | Solubility (μM) | Microsomal CLint (μL/min/mg) | Passive Permeability (10⁻⁶ cm/s) |
---|---|---|---|---|
C≡N (parent) | 0.9 ± 0.2 | 12 ± 3 | 38 ± 4 | 15 ± 2 |
Tetrazole | 1.2 ± 0.3 | 420 ± 35 | 29 ± 3 | 9 ± 1 |
[1.1.1]Bicyclopentane | 2.1 ± 0.4 | 18 ± 2 | 42 ± 5 | 32 ± 4 |
Fluoroether | 1.8 ± 0.3 | 25 ± 4 | 6 ± 1 | 18 ± 3 |
Quantum mechanical torsion scans confirm that optimal bioisosteres preserve the C3-C4-C≡N/F/O dihedral angle between 60–90°, maintaining the hydrogen-bond donor capacity essential for engaging Glu3.32 within the MOR binding pocket [5] [8]. This geometric conservation validates the strategic retention of pharmacophore geometry despite core scaffold modifications. The synergistic integration of stereochemical control and bioisosteric replacement thus enables simultaneous optimization of target engagement and drug-like properties in this piperidine chemotype.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1